1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde” is an organic compound . It is also known as EPYC. This compound has garnered significant attention in recent years due to its unique chemical properties and potential use in various industries.
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde”, has been a subject of research for many years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde” is composed of a pyrazole ring attached to a pyridine ring via an ethyl linker . The presence of these rings leads to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
Pyrazole derivatives, including “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde”, have been noted for their broad range of chemical reactions . They are one of the most studied groups of compounds among the azole family . A significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .
Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinoline derivatives are compounds of significant interest in medicinal chemistry due to their broad range of pharmacological activities1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be utilized in the synthesis of these derivatives through the Friedländer condensation reaction . This reaction is catalyzed by α-chymotrypsin in an ionic liquid medium, which has shown to be an efficient and eco-friendly approach. The resulting quinolines display anticancer, antiviral, antimicrobial, antifungal, anti-inflammatory, and anti-platelet aggregation activities, making them valuable drug intermediates.
Biocatalysis in Ionic Liquids
The compound can act as a substrate in biocatalytic processes. Specifically, it can be involved in reactions taking place in ionic liquids – a medium that has been found to enhance the catalytic activity of enzymes like α-chymotrypsin . This method offers a greener alternative to traditional organic solvents, potentially lowering reaction temperatures and reducing enzyme-loading conditions.
Development of Antiviral Agents
Indole derivatives, which can be synthesized from 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde , have shown promise as antiviral agents. These compounds have been tested in cell-based assays and have demonstrated activity against viruses such as the hepatitis C virus (HCV) . The ability to generate such derivatives positions this compound as a key intermediate in the search for new antiviral medications.
Nano- and Mesostructures Fabrication
Quinoline derivatives obtained from 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be used as synthons for the preparation of nano- and mesostructures . These structures are of interest for their enhanced electronic and photonic properties, which are crucial for the development of advanced materials in electronics and photonics.
Enzyme Promiscuity Research
The use of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in biocatalysis can contribute to the study of enzyme promiscuity – the ability of enzymes to catalyze multiple reactions. Research in this area can lead to the discovery of novel enzyme functions and the development of new biocatalytic processes .
Green Chemistry Applications
As a substrate in reactions facilitated by biocatalysts in ionic liquids, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde supports the principles of green chemistry. It promotes the use of safer solvents and auxiliaries, and the design of energy-efficient processes .
Pharmaceutical Intermediates
The compound’s role in the synthesis of pharmacologically active quinoline derivatives underscores its importance as a pharmaceutical intermediate. It can be used to create a variety of drugs with different therapeutic effects, contributing to the diversity of treatment options available in modern medicine .
properties
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-4-3-5-12-6-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGFNBFNULFPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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